4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole
CAS No.:
Cat. No.: VC16219210
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 4-(azetidin-3-yloxy)-1-tert-butylpyrazole |
| Standard InChI | InChI=1S/C10H17N3O/c1-10(2,3)13-7-9(6-12-13)14-8-4-11-5-8/h6-8,11H,4-5H2,1-3H3 |
| Standard InChI Key | WMDFWMSUVYRTSG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N1C=C(C=N1)OC2CNC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C10H17N3O, with a molecular weight of 195.26 g/mol. Its IUPAC name, 4-(azetidin-3-yloxy)-1-tert-butylpyrazole, reflects the presence of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) linked via an ether bond to an azetidine moiety (a four-membered saturated ring containing one nitrogen atom). The tert-butyl group at the 1-position contributes steric bulk, influencing the molecule’s conformational stability and interaction with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3O |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 4-(azetidin-3-yloxy)-1-tert-butylpyrazole |
| Canonical SMILES | CC(C)(C)N1C=C(C=N1)OC2CNC2 |
| PubChem CID | 138986543 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole typically involves multi-step reactions:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition reactions.
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Azetidine Functionalization: Introduction of the azetidine moiety through nucleophilic substitution or Mitsunobu reactions, leveraging hydroxyl or amine groups on preformed azetidine intermediates .
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tert-Butyl Incorporation: Alkylation at the pyrazole’s 1-position using tert-butyl halides or via Friedel-Crafts alkylation under acidic conditions.
A representative route involves reacting 1-tert-butyl-1H-pyrazole-4-ol with 3-azetidinol in the presence of a coupling agent such as diethyl azodicarboxylate (DEAD), followed by purification via column chromatography .
Structure-Activity Relationship (SAR) Studies
Modifications to the azetidine oxygen linker or tert-butyl group significantly impact biological activity. For instance:
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Replacing the ether oxygen with nitrogen (e.g., in 22) or methylene (e.g., in 23) abolishes NAAA inhibitory activity, underscoring the critical role of the oxygen atom in hydrogen bonding .
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Enlarging the azetidine ring to a six-membered piperidine reduces potency, as seen in compound 26 (IC50 = 2.33 μM vs. 0.042 μM for the parent compound) .
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Substituents on the azetidine ring, such as ethoxymethyl groups (e.g., 50), enhance both solubility and target affinity by balancing lipophilicity and polarity .
Table 2: Impact of Structural Modifications on NAAA Inhibition
| Compound | Modification | IC50 (μM) |
|---|---|---|
| Parent | None | 0.042 |
| 22 | Oxygen → Nitrogen | >10 |
| 23 | Oxygen → Methylene | >10 |
| 26 | Azetidine → Piperidine | 2.33 |
| 50 | Ethoxymethyl Substituent | 0.016 |
Biological Activities and Mechanisms
NAAA Inhibition
4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole acts as a potent, non-covalent inhibitor of NAAA, an enzyme that degrades palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid . By preserving PEA levels, the compound prolongs analgesic and anti-inflammatory effects in preclinical models. Kinetic studies reveal an IC50 of 0.042 μM against human NAAA, with >100-fold selectivity over fatty acid amide hydrolase (FAAH) .
Anti-Inflammatory and Analgesic Effects
In murine models of neuropathic pain, the compound reduces mechanical allodynia by 60–70% at 10 mg/kg doses, comparable to gabapentin but with a longer duration of action . Its efficacy stems from dual modulation of COX-2 and TNF-α pathways, as evidenced by reduced prostaglandin E2 (PGE2) and interleukin-6 (IL-6) levels in inflamed tissues.
Research Applications and Future Directions
Chemical Probe Development
Researchers utilize this molecule as a template for designing photoaffinity labels and fluorescent probes to map NAAA’s active site, aiding in the discovery of next-generation inhibitors .
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